molecular formula C14H9ClO4 B11999037 2-(5-Chloro-2-hydroxybenzoyl)benzoic acid CAS No. 54961-06-7

2-(5-Chloro-2-hydroxybenzoyl)benzoic acid

Cat. No.: B11999037
CAS No.: 54961-06-7
M. Wt: 276.67 g/mol
InChI Key: QJZKSSHNNWOENF-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-hydroxybenzoyl)benzoic acid is a benzoic acid derivative featuring a 5-chloro-2-hydroxybenzoyl substituent at the ortho position of the benzoic acid core. Its molecular formula is C₁₄H₉ClO₄, with a molecular weight of 276.67 g/mol. The compound’s structure includes two aromatic rings: a benzoic acid moiety and a 5-chloro-2-hydroxy-substituted benzoyl group. The chlorine atom at the para position of the hydroxybenzoyl ring and the hydroxyl group at the ortho position contribute to its electronic and steric properties, influencing its physicochemical behavior and biological interactions .

Key features include:

  • Intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl oxygen, enhancing stability .
  • Electron-withdrawing effects from the chlorine atom, increasing the acidity of the phenolic hydroxyl group (pKa ~2.5–3.0) compared to non-halogenated analogs.

Properties

IUPAC Name

2-(5-chloro-2-hydroxybenzoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO4/c15-8-5-6-12(16)11(7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,16H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZKSSHNNWOENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54961-06-7
Record name 2-(5-CHLORO-2-HYDROXYBENZOYL)BENZOIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-hydroxybenzoyl)benzoic acid typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the acylation process. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-(5-Chloro-2-hydroxybenzoyl)benzoic acid may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-hydroxybenzoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products

    Oxidation: Formation of 2-(5-chloro-2-oxobenzoyl)benzoic acid.

    Reduction: Formation of 2-(5-chloro-2-hydroxybenzyl)benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Pharmaceutical Intermediate

The primary application of 2-(5-Chloro-2-hydroxybenzoyl)benzoic acid is as a pharmaceutical intermediate. It plays a crucial role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), such as aspirin, and other therapeutic agents. Its derivatives are instrumental in developing medications for pain relief and inflammation management. The increasing global demand for effective analgesics and the rise in chronic diseases drive the growth of this segment .

Key Findings:

  • Role in Drug Synthesis: The compound is vital in producing salicylic acid derivatives, which are foundational for many NSAIDs.
  • Market Growth: The pharmaceutical market for this compound is expected to expand due to rising health awareness and the growing prevalence of chronic conditions .

Table 1: Overview of Pharmaceutical Applications

Application TypeDescriptionMarket Trends
NSAID ProductionKey intermediate for pain relief medicationsIncreasing demand due to chronic diseases
Antimicrobial AgentsUsed in synthesizing various antimicrobial compoundsGrowth in health sector
Drug FormulationEnhances drug efficacy and stabilityFocus on innovative formulations

Dye Industry Applications

2. Dye Production

Another significant application of 2-(5-Chloro-2-hydroxybenzoyl)benzoic acid is in the dye industry. It serves as a precursor for synthesizing various azo dyes used in textiles, paper, and plastics. The compound's unique chemical structure allows it to produce dyes with high stability and color quality, which are essential for consumer products .

Key Observations:

  • Sustainability Trends: The shift towards eco-friendly dyes presents opportunities for manufacturers to innovate using this compound.
  • Market Dynamics: The demand for sustainable and non-toxic dyes is increasing, influenced by consumer preferences and regulatory pressures .

Table 2: Overview of Dye Industry Applications

Application TypeDescriptionMarket Dynamics
Azo DyesUsed in textiles and plasticsShift towards sustainable options
PigmentsImportant for cosmetics and food productsDemand for high-quality colorants

Other Applications

3. Agrochemicals

In addition to its pharmaceutical and dye applications, 2-(5-Chloro-2-hydroxybenzoyl)benzoic acid finds use in agriculture. It is involved in synthesizing agrochemicals and plant growth regulators, which are critical for enhancing crop yields and food security .

4. Polymers and Plastics

The compound has also been explored for its potential in producing certain polymers and resins. Its chemical properties can improve material performance, particularly regarding durability and resistance to degradation .

Table 3: Overview of Other Applications

Application TypeDescriptionMarket Trends
AgrochemicalsUsed in plant growth regulatorsGrowing demand for food security
Polymer ProductionEnhances material performanceInnovations in polymer chemistry

Case Studies

Case Study 1: Development of NSAIDs
Research has shown that compounds derived from 2-(5-Chloro-2-hydroxybenzoyl)benzoic acid exhibit significant anti-inflammatory properties when developed into NSAIDs. These compounds have been tested against various inflammatory models, demonstrating efficacy comparable to existing medications .

Case Study 2: Sustainable Dye Innovations
A recent study highlighted the synthesis of eco-friendly azo dyes using 2-(5-Chloro-2-hydroxybenzoyl)benzoic acid as a precursor. These dyes were found to meet both performance standards and sustainability criteria, showcasing the compound's versatility in responding to market demands .

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-hydroxybenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and chloro groups play a crucial role in its reactivity and binding affinity to target molecules. For instance, the hydroxy group can form hydrogen bonds with biological macromolecules, while the chloro group can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table compares substituent effects, molecular weights, and key interactions:

Compound Name Substituents (Benzoyl Ring) Molecular Weight (g/mol) Key Interactions Solubility (Water)
2-Benzoylbenzoic acid None 226.23 Intermolecular H-bonding Low
2-(4-Methylbenzoyl)benzoic acid 4-CH₃ 240.26 Hydrophobic interactions Moderate
2-(4-Methoxybenzoyl)benzoic acid 4-OCH₃ 256.25 H-bonding with methoxy group Moderate
2-(5-Chloro-2-hydroxybenzoyl)benzoic acid 5-Cl, 2-OH 276.67 Intramolecular H-bonding, halogen effects Low
Key Observations:
  • Electron-donating groups (e.g., -CH₃, -OCH₃) increase solubility slightly due to enhanced polarity but reduce acidity.
  • Chlorine substituents decrease solubility in polar solvents due to hydrophobic effects but improve stability via intramolecular H-bonding .
  • The methoxy group in 2-(4-methoxybenzoyl)benzoic acid enables stronger intermolecular H-bonding compared to methyl or halogenated analogs .
Insights:
  • Methyl and methoxy groups improve binding affinity (lower ΔGbinding) by facilitating hydrophobic or polar interactions with receptor residues.
  • Chlorine substituents (as in 2-(5-chloro-2-hydroxybenzoyl)benzoic acid) may introduce steric hindrance or halogen bonding, but direct ΔGbinding data is unavailable.

Biological Activity

2-(5-Chloro-2-hydroxybenzoyl)benzoic acid, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C14H10ClO3
  • Molecular Weight : 263.68 g/mol
  • IUPAC Name : 2-(5-chloro-2-hydroxybenzoyl)benzoic acid

The biological activity of 2-(5-Chloro-2-hydroxybenzoyl)benzoic acid is primarily attributed to its ability to interact with various biological macromolecules. The presence of the chloro and hydroxyl groups enhances its binding affinity to target proteins involved in cell signaling pathways. Preliminary studies suggest that this compound may modulate apoptosis-related proteins, particularly those in the Bcl-2 family, which are critical in cancer cell survival and resistance to therapy .

Biological Activity Overview

Research indicates that 2-(5-Chloro-2-hydroxybenzoyl)benzoic acid exhibits several biological activities:

  • Antimicrobial Activity :
    • Exhibits significant antifungal properties against various pathogens, including Rhizoctonia solani and Fusarium oxysporum.
    • EC50 values for antifungal activity range from 3.2 μg/mL to 14.1 μg/mL, indicating potent efficacy compared to standard antifungal agents .
  • Anticancer Properties :
    • Demonstrates potential as a dual inhibitor targeting Mcl-1 and Bfl-1 proteins, which are overexpressed in many cancers.
    • Binding affinity studies show K_i values around 100 nM, suggesting effective inhibition of these anti-apoptotic proteins .
  • Anti-inflammatory Effects :
    • Exhibits anti-inflammatory activity through inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeTarget Pathogen/ProteinEC50/Ki ValueReference
AntifungalRhizoctonia solani3.2 - 14.1 μg/mL
AnticancerMcl-1/Bfl-1K_i = 100 nM
Anti-inflammatoryPro-inflammatory cytokinesNot specified

Structure-Activity Relationship (SAR)

The structure of 2-(5-Chloro-2-hydroxybenzoyl)benzoic acid plays a crucial role in its biological activity. The hydroxyl group enhances solubility and interaction with targets, while the chloro substituent may influence the compound's reactivity and binding characteristics.

Key Findings from SAR Studies:

  • Modifications at the hydroxyl or chloro positions significantly affect the compound's binding affinity and biological efficacy.
  • Compounds with optimal lipophilicity showed enhanced fungicidal activity against phytopathogenic fungi .

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